molecular formula C25H18ClN3O2S B2496579 4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450341-01-2

4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2496579
CAS RN: 450341-01-2
M. Wt: 459.95
InChI Key: IGSJHEBUPQSJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol was reported . The molecular structure was shown in the figure, and the crystallographic data and the list of the atoms including atomic coordinates and displacement parameters were provided .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of some hydrazine-coupled pyrazoles was successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, IR, 1H NMR, 13C NMR, and HRMS of a similar compound were provided .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiosemicarbazide derivatives have been utilized as precursors for synthesizing various heterocyclic compounds, including imidazole, oxadiazole, and thiadiazole ring systems, showcasing the diverse synthetic applications of similar compounds. These studies contribute to the understanding of how modifications in chemical structure can influence the synthesis of complex molecules with potential biological activities (Elmagd et al., 2017).

  • The synthesis of benzenesulfonamide derivatives through reactions involving acryloyl(phenyl)benzenesulfonamide derivatives indicates a broad methodological interest in developing compounds with potential biological activities. Some synthesized chlorinated compounds showed excellent in vitro antitumor activity, highlighting the significance of structural variations in achieving desired biological effects (Fahim & Shalaby, 2019).

Biological Activities

  • Certain derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed promising antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests that structural analogs of the mentioned compound may also exhibit significant biological activities, which could be explored for therapeutic applications (Bildirici et al., 2007).

Theoretical Studies

  • Theoretical and experimental studies on novel benzenesulfonamide derivatives, including comprehensive mechanical studies, suggest the importance of molecular structure analysis in understanding the chemical reactivity and potential biological interactions of these compounds. Such insights are crucial for the rational design of new drugs and materials (Hebishy et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such astopoisomerase IV and GABAA receptor . These enzymes play crucial roles in DNA replication and neurotransmission, respectively.

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . This interaction could potentially alter the function of the target proteins, leading to the observed biological effects.

Biochemical Pathways

, an enzyme involved in the separation of DNA during replication. Inhibition of this enzyme can lead to DNA damage and cell death, which may explain the antimicrobial activity of these compounds .

Pharmacokinetics

Similar compounds have been found to have acceptable bioavailability

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have similar effects. The exact cellular effects would depend on the specific targets and mode of action of the compound.

Future Directions

While specific future directions for this compound are not available, the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a current research focus .

properties

IUPAC Name

4-benzoyl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c26-19-7-4-8-20(13-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-11-9-17(10-12-18)23(30)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSJHEBUPQSJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.